3-(3-chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one
Description
International Union of Pure and Applied Chemistry Nomenclature and Structural Descriptors
The International Union of Pure and Applied Chemistry nomenclature for this compound is established as this compound, as consistently reported across multiple authoritative chemical databases. An alternative acceptable International Union of Pure and Applied Chemistry designation is 3-(3-chlorophenyl)indeno[1,2-c]pyridazin-5-one, which represents the same molecular structure with slight variation in formatting. The systematic name reflects the compound's structural components: a chlorophenyl substituent at the 3-position attached to an indeno[1,2-c]pyridazin-5-one core framework.
The International Chemical Identifier representation provides a standardized method for describing the compound's structure. The International Chemical Identifier string is documented as InChI=1S/C17H9ClN2O/c18-11-5-3-4-10(8-11)15-9-14-16(20-19-15)12-6-1-2-7-13(12)17(14)21/h1-9H. This identifier encodes the complete molecular connectivity and atomic arrangement, serving as a unique digital fingerprint for the compound. The corresponding International Chemical Identifier Key, which provides a compressed hash representation, is GBDGQUMCZLAFBK-UHFFFAOYSA-N.
The Simplified Molecular Input Line Entry System notation offers another standardized representation of the molecular structure. The canonical Simplified Molecular Input Line Entry System string is C1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)C4=CC(=CC=C4)Cl. This linear notation efficiently captures the cyclic structure and substitution pattern, facilitating computational analysis and database searches. The structural complexity of this compound is quantified with a complexity value of 416, indicating the sophisticated arrangement of its molecular components.
Properties
IUPAC Name |
3-(3-chlorophenyl)indeno[1,2-c]pyridazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClN2O/c18-11-5-3-4-10(8-11)15-9-14-16(20-19-15)12-6-1-2-7-13(12)17(14)21/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDGQUMCZLAFBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzaldehyde with indan-1,2-dione in the presence of a base to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyridazinone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Inhibition of Monoamine Oxidase
One of the primary applications of 3-(3-chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one is its role as an inhibitor of monoamine oxidase (MAO), particularly the MAO-B isoform. MAO-B inhibitors are significant in the treatment of neurodegenerative disorders such as Parkinson's disease.
- Mechanism of Action : The compound has been shown to increase the inhibitory potency against MAO-B by substituting lipophilic groups at specific positions on the indeno-pyridazinone structure. This modification enhances binding affinity and selectivity for the enzyme's active site .
- Research Findings : A study indicated that derivatives of this compound exhibited competitive inhibition with a Ki value as low as 0.11 mM, demonstrating a promising profile for further development as therapeutic agents against Parkinson's disease .
Anti-Cancer Activity
Research has also explored the anti-cancer potential of this compound derivatives.
- Case Studies : Various derivatives have been synthesized and tested for their anti-proliferative activities against cancer cell lines such as HCT-116 (colon carcinoma) and MCF-7 (breast carcinoma). Many compounds displayed significant inhibitory effects on cell proliferation, with some demonstrating IC50 values below 0.1 µM, indicating high potency .
- Mechanism : The anti-cancer activity is attributed to the ability of these compounds to induce apoptosis in cancer cells, potentially through the downregulation of anti-apoptotic proteins like Mcl-1 and activation of caspases involved in programmed cell death .
Neuroprotective Properties
Given its MAO-B inhibitory action, this compound may also exhibit neuroprotective properties.
- Research Insights : The inhibition of MAO-B is linked to reduced oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases. Compounds that inhibit this enzyme can potentially mitigate neuronal damage caused by excessive monoamine metabolism and oxidative stress .
Structural Variations and Their Effects
The structure-activity relationship (SAR) studies have been crucial in understanding how variations in the chemical structure influence biological activity.
| Substituent Position | Effect on Activity | Example Compound | IC50 Value (µM) |
|---|---|---|---|
| 3-position | Increased MAO-B inhibition | 3-methyl derivative | <0.1 |
| 8-position | Enhanced selectivity | 8-meta-chlorobenzyloxy derivative | 0.11 |
These findings indicate that strategic modifications can significantly enhance the therapeutic potential of indeno-pyridazinone derivatives.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Position-Specific Substitution Effects
- C3 Substitution: 3-Methyl vs. 3-Chlorophenyl: Replacing the 3-methyl group with a meta-chlorophenyl group improves MAO-B inhibition. For instance, 3-methyl-8-(meta-chlorobenzyloxy)-5H-indeno[1,2-c]pyridazin-5-one (9a) exhibits a competitive inhibition constant (Kᵢ) of 0.11 µM against MAO-B . In contrast, bulkier substituents like 3-(meta-CF₃-phenyl) abolish activity, highlighting the importance of steric compatibility at C3 . Halogen Positioning: The meta-chlorine on the phenyl ring (vs. para) optimizes electronic interactions with MAO-B’s hydrophobic entrance cavity. A 3-(4-chlorophenyl) analog (CAS: 136716-38-6) is less potent, suggesting meta-substitution is superior for binding .
C8 Substitution :
Regioisomeric Differences
Substitution at C8 (vs. C7) is critical. For example, 8-substituted derivatives show >100-fold higher MAO-B inhibition than C7 analogs due to better alignment with the enzyme’s active site .
Selectivity Profiles
- MAO-B vs. MAO-A: The 5H-indeno[1,2-c]pyridazin-5-one core confers high MAO-B selectivity. For example, 3-(3-chlorophenyl) derivatives exhibit >7000-fold selectivity for MAO-B over MAO-A, minimizing off-target effects common in non-selective inhibitors .
Comparative Potency of Key Derivatives
Structure-Activity Relationship (SAR) Insights
- Lipophilicity : Increased hydrophobicity at C3 (e.g., chlorophenyl > methyl) improves MAO-B binding .
- Electronic Effects : Electron-withdrawing groups (e.g., -Cl) enhance interactions with the enzyme’s aromatic residues .
- Steric Compatibility : Bulky substituents (e.g., CF₃) disrupt the planar conformation required for cavity penetration .
Molecular Docking and Mechanism
Docking studies reveal that the indenopyridazinone core anchors in MAO-B’s substrate cavity, while the C3 chlorophenyl and C8 side chains occupy hydrophobic subpockets. The meta-chlorine forms van der Waals contacts with Leu164 and Tyr326, critical for high-affinity binding .
Biological Activity
3-(3-chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one is a synthetic compound with significant potential in medicinal chemistry. This compound, characterized by its unique indeno-pyridazinone structure, has been investigated for various biological activities, particularly as an enzyme inhibitor and in cancer treatment.
- Molecular Formula: C17H9ClN2O
- CAS Number: 147508-54-1
- IUPAC Name: 3-chloroindeno[1,2-c]pyridazin-5-one
The biological activity of this compound primarily involves its role as an inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in the metabolism of neurotransmitters such as dopamine. By inhibiting MAO-B, this compound can potentially increase dopamine levels in the brain, which is beneficial in treating neurological disorders like Parkinson's disease.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
1. MAO-B Inhibition and Neuroprotection
A study conducted by researchers exploring novel MAO-B inhibitors identified this compound as a potent inhibitor. The research demonstrated that this compound effectively increased levels of neurotransmitters in vitro, suggesting its potential use in treating neurodegenerative diseases.
2. Anticancer Activity
In vitro studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines, including MCF-7 and MDA-MB-231 (breast cancer) cells. The mechanism involves inducing apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .
Comparative Analysis with Related Compounds
The following table compares the biological activities of this compound with similar compounds:
| Compound | MAO-B Inhibition | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Yes | High | Moderate |
| 4-Chloroindeno[1,2-c]pyridazin-5-one | Moderate | Moderate | Low |
| Pyrazole Derivatives | Variable | High | High |
Q & A
Q. What are the common synthetic routes for 3-(3-chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one derivatives?
The synthesis typically begins with functionalized indanone precursors. For example, 5-hydroxy-1-indanone serves as a starting material for constructing the indenopyridazine core via multi-step reactions, including chlorination with phosphorus oxychloride (POCl₃) and subsequent substitution with lipophilic groups at C-3 or C-8 positions . Key steps involve:
- Chlorination : POCl₃-mediated conversion of pyridazinones to chloropyridazines under mild conditions .
- Substitution : Alkylation or alkoxylation at specific positions using sodium methoxide to direct nucleophilic attack (e.g., C-5 methylation or hydroxylation under basic conditions) .
- Purification : Column chromatography (silica gel) and recrystallization are standard for isolating derivatives .
Q. How is the structure of synthesized derivatives confirmed?
Structural confirmation relies on spectroscopic and chromatographic methods:
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the pyridazinone moiety) .
- NMR (¹H/¹³C) : Assigns regiochemistry (e.g., distinguishing C-7 vs C-8 substitution via coupling patterns) .
- Mass Spectrometry (MS) : Verifies molecular weight and fragmentation patterns .
- HPLC : Ensures purity (>95%) .
Q. What in vitro assays are used to assess MAO-B inhibitory activity?
- Enzyme Inhibition Assays : Recombinant human or rat MAO-B is incubated with the compound, and activity is measured fluorometrically or spectrophotometrically using substrates like kynuramine. IC₅₀ values are calculated from dose-response curves .
- Selectivity Screening : Parallel testing against MAO-A (e.g., using clorgyline as a reference inhibitor) ensures specificity .
Advanced Research Questions
Q. How do substituent positions (C-3 vs C-8) influence MAO-B inhibition?
Substitution at C-8 with lipophilic groups (e.g., trifluorobutoxy) enhances MAO-B inhibition by occupying the substrate cavity, as shown by QSAR studies. In contrast, C-3 substitution (e.g., 3-chlorophenyl) optimizes π-π interactions with the flavin adenine dinucleotide (FAD) cofactor. Misassignment of substitution sites (e.g., C-7 vs C-8) can lead to conflicting activity data, necessitating structural reassignment via NOE NMR .
Q. What strategies address species differences in MAO-B inhibition studies?
Human MAO-B exhibits distinct inhibitor sensitivity compared to rat MAO-B due to active-site residue variations (e.g., Ile-199 in humans vs Phe-168 in rats). To mitigate translational discrepancies:
Q. How are QSAR models applied in designing potent inhibitors?
- 3D-QSAR (CoMFA) : Correlates steric, electrostatic, and lipophilicity fields with activity. For example, bulky substituents at C-8 improve potency by filling hydrophobic pockets .
- MLR Analysis : Identifies key descriptors (e.g., Hammett σ for electron-withdrawing groups) to guide synthetic prioritization .
Q. What methods evaluate metabolic stability and metabolite identification?
Q. How to resolve contradictions in structure-activity relationships?
Contradictions often arise from regiochemical misassignments. For example, early studies incorrectly assigned substitution to C-7 instead of C-8. Resolution strategies include:
Q. What in vivo models assess antihypertensive effects?
Q. How do computational docking studies explain binding modes?
Docking into human MAO-B (PDB: 2V5Z) reveals that 3-(3-chlorophenyl) derivatives adopt a planar conformation, positioning the chlorophenyl group near FAD. This interaction stabilizes the reduced FADH⁻ state, enhancing inhibition. Species differences are attributed to steric clashes in rat MAO-B due to Phe-168 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
